5'-O-DMT-N2-DMF-dG chemical structure and properties
5'-O-DMT-N2-DMF-dG chemical structure and properties
An In-depth Technical Guide to 5'-O-DMT-N2-DMF-dG: Structure, Properties, and Application in Oligonucleotide Synthesis
This technical guide provides a comprehensive overview of 5'-O-DMT-N2-DMF-dG, a protected deoxyguanosine derivative crucial for the chemical synthesis of DNA oligonucleotides. It is intended for researchers, scientists, and professionals in the fields of biochemistry, molecular biology, and drug development. This document details its chemical structure, physicochemical properties, and its central role in solid-phase oligonucleotide synthesis via phosphoramidite chemistry.
Chemical Structure and Properties
5'-O-DMT-N2-DMF-dG, more formally known as 5'-O-(4,4'-Dimethoxytrityl)-N2-formamidine-2'-deoxyguanosine, is a modified nucleoside. Its structure is characterized by three key protective groups:
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5'-O-Dimethoxytrityl (DMT): A bulky, acid-labile group attached to the 5'-hydroxyl function of the deoxyribose sugar. This group protects the 5'-hydroxyl during chemical reactions and is removed at the beginning of each coupling cycle in oligonucleotide synthesis. Its cleavage releases a brightly colored carbocation, which allows for the quantitative monitoring of the synthesis efficiency.
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N2-Dimethylformamidine (DMF): This group protects the exocyclic amine of the guanine base. It is stable to the conditions of the synthesis cycle but can be readily removed during the final deprotection step.
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Deoxyguanosine Core: The fundamental purine nucleoside that is incorporated into the growing oligonucleotide chain.
These protecting groups are essential for directing the regioselectivity of the phosphoramidite coupling reaction and for preventing unwanted side reactions during oligonucleotide synthesis.
Physicochemical Properties
The key physicochemical properties of 5'-O-DMT-N2-DMF-dG and its corresponding phosphoramidite derivative are summarized in the table below. The phosphoramidite form is the activated monomer used in automated DNA synthesizers.
| Property | 5'-O-DMT-N2-DMF-dG | 5'-O-DMT-N2-DMF-dG 3'-CE Phosphoramidite |
| CAS Number | 40094-22-2[1] | 330628-04-1[][3] |
| Molecular Formula | C34H36N6O6[1] | C43H53N8O7P[][3] |
| Molecular Weight | 624.69 g/mol [1][4] | 824.93 g/mol [][3] |
| Appearance | White to off-white powder[1][] | White to off-white powder[] |
| Purity | ≥98.5% (HPLC)[1] | ≥98% (HPLC)[] |
| Storage Conditions | 2-8°C[1] | -20°C, under inert gas[][3] |
| Solubility | Soluble in organic solvents like dichloromethane and acetonitrile | Soluble in anhydrous acetonitrile |
Application in Solid-Phase Oligonucleotide Synthesis
5'-O-DMT-N2-DMF-dG, in its 3'-phosphoramidite form, is a fundamental building block for the synthesis of custom DNA sequences. The synthesis process is a cyclical reaction that occurs on a solid support, typically controlled pore glass (CPG), and involves four main steps: detritylation, coupling, capping, and oxidation.
Oligonucleotide Synthesis Workflow
The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Experimental Protocol: Solid-Phase Oligonucleotide Synthesis
The following is a generalized protocol for the incorporation of a single 5'-O-DMT-N2-DMF-dG phosphoramidite monomer into a growing oligonucleotide chain on an automated DNA synthesizer.
Reagents and Materials
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5'-O-DMT-N2-DMF-dG 3'-CE Phosphoramidite dissolved in anhydrous acetonitrile
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Solid support (e.g., CPG) with the initial nucleoside attached
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Detritylation solution: 3% Trichloroacetic acid (TCA) in dichloromethane[5]
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Activator solution: 0.45 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile
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Capping solution A: Acetic anhydride/Pyridine/THF
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Capping solution B: 16% N-Methylimidazole/THF
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Oxidation solution: 0.02 M Iodine in THF/Water/Pyridine
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Anhydrous acetonitrile for washing steps
Method
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Detritylation: The solid support is washed with the detritylation solution to remove the 5'-DMT group from the immobilized nucleoside. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The column is then washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
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Coupling: The 5'-O-DMT-N2-DMF-dG phosphoramidite and the activator solution are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which then reacts with the free 5'-hydroxyl group of the support-bound nucleoside. This reaction is rapid, typically taking 30-60 seconds.
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Capping: To prevent the elongation of chains that failed to couple in the previous step, a capping step is performed. The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.[6]
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Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester.[6] This is achieved by treating the support with the iodine-containing oxidation solution.
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Washing: The column is washed with anhydrous acetonitrile to remove any residual reagents.
This four-step cycle is repeated for each monomer to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a final deprotection step, typically using aqueous ammonia.
Conclusion
5'-O-DMT-N2-DMF-dG is an indispensable reagent in modern biotechnology, enabling the precise chemical synthesis of DNA oligonucleotides. Its carefully designed protecting groups allow for a high-yield, stepwise assembly of nucleic acid chains. Understanding its chemical properties and the principles of its application in phosphoramidite chemistry is fundamental for researchers engaged in genomics, diagnostics, and the development of nucleic acid-based therapeutics.
References
- 1. 5'-O-DMT-N2-DMF-dG, 5'-O-Dmt-N2-(Dimethylamino) Methylidene-2'-Deoxyguanosine [huarenscience.com]
- 3. 2'-Deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite | 330628-04-1 | PD09309 [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. digital.csic.es [digital.csic.es]
- 6. biotage.com [biotage.com]
